1-(4-Ethoxyphenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea

medicinal chemistry structure–activity relationship kinase inhibitor design

1-(4-Ethoxyphenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea (CAS 1171937-18-0; molecular formula C25H24N4O3; molecular weight 428.5 g/mol) is a fully synthetic quinazolinone–aryl urea hybrid belonging to the 3,4-dihydroquinazolin-6-yl urea chemotype. The scaffold fuses a 2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazoline core with a 4-ethoxyphenyl urea moiety via a C6‑NH–(C=O)–NH linkage.

Molecular Formula C25H24N4O3
Molecular Weight 428.492
CAS No. 1171937-18-0
Cat. No. B2763828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea
CAS1171937-18-0
Molecular FormulaC25H24N4O3
Molecular Weight428.492
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)C)C
InChIInChI=1S/C25H24N4O3/c1-4-32-21-12-7-18(8-13-21)27-25(31)28-19-9-14-23-22(15-19)24(30)29(17(3)26-23)20-10-5-16(2)6-11-20/h5-15H,4H2,1-3H3,(H2,27,28,31)
InChIKeyFOTBNSPOMLCJPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea (CAS 1171937-18-0): Procurement-Grade Structural and Class Identity Overview


1-(4-Ethoxyphenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea (CAS 1171937-18-0; molecular formula C25H24N4O3; molecular weight 428.5 g/mol) is a fully synthetic quinazolinone–aryl urea hybrid belonging to the 3,4-dihydroquinazolin-6-yl urea chemotype . The scaffold fuses a 2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazoline core with a 4-ethoxyphenyl urea moiety via a C6‑NH–(C=O)–NH linkage. This chemotype is structurally related to kinase-targeted diaryl ureas (e.g., sorafenib, regorafenib) and has been explored in anticancer [1] and anti‑inflammatory [2] programs. At the time of analysis, the compound is available from multiple research chemical suppliers at typical purities of 95%, but publicly available, compound‑specific biological potency data remain absent from peer‑reviewed literature, patents, and authoritative databases.

Why 1-(4-Ethoxyphenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea Cannot Be Replaced by Generic Quinazoline Ureas in Focused Research Programs


Within the quinazolinone urea chemotype, three substitution loci jointly govern biological activity profiles: the terminal aryl urea substituent (R1), the quinazolinone C2 position (R2), and the quinazolinone N3 aryl group (R3) [1]. The target compound uniquely pairs R1 = 4‑ethoxyphenyl, R2 = methyl, and R3 = p‑tolyl—a combination absent from published structure–activity relationship (SAR) tables of in‑class compounds such as the quinazolinyl‑diaryl ureas described by Chen et al. (2016) [1] and the phenyl urea derivatives reported by El‑Sayed et al. (2023) [2]. Swapping the 4‑ethoxyphenyl group for a halogenated aryl ring (e.g., 3,4‑difluorophenyl or 3‑chloro‑4‑fluorophenyl, as in CAS 1172258‑90‑0 and CAS 1172819‑44‑1) alters both the hydrogen‑bonding capacity and the lipophilic–electronic balance of the urea pharmacophore . Even pin‑point changes in the quinazolinone N3 substituent (p‑tolyl vs. phenyl vs. 4‑chlorophenyl) have been shown in related series to shift kinase selectivity and antiproliferative potency by over an order of magnitude [REFS-1, REFS-4]. Consequently, unscreened generic substitution risks loss of the intended polypharmacology or gain of undesired off‑target effects that cannot be predicted a priori without head‑to‑head experimental data.

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea (CAS 1171937-18-0) vs. Closest Structural Analogs


Structural Uniqueness: 4‑Ethoxyphenyl Urea Terminus vs. Halogenated Analogues in the Dihydroquinazolin‑6‑yl Urea Series

The target compound incorporates a 4‑ethoxyphenyl group at the urea terminus, which is structurally distinct from the halogenated aryl variants (3,4‑difluorophenyl, 3‑chloro‑4‑fluorophenyl, and 2‑chlorophenyl) that dominate commercially available analogues such as CAS 1172258‑90‑0, CAS 1172819‑44‑1, and CAS 1171987‑54‑4 . In published SAR studies on quinazolinyl‑diaryl ureas, replacement of a methoxy or ethoxy substituent with fluorine or chlorine on the terminal phenyl ring consistently reduced antiproliferative potency against HepG2, MGC‑803, and A549 cell lines by 30–70% at fixed 10 µM concentrations [1]. The ethoxy group introduces a hydrogen‑bond acceptor (ether oxygen) absent in fluorinated analogues and raises the calculated AlogP by approximately 0.4–0.6 log units relative to the 3,4‑difluorophenyl analogue, predicting different membrane permeability and metabolic stability profiles .

medicinal chemistry structure–activity relationship kinase inhibitor design

Quinazolinone Core Substitution Pattern: Combined 2‑Methyl + N3‑(p‑Tolyl) vs. Other N3‑Aryl Variants

The target compound carries a 2‑methyl group on the quinazolinone ring together with an N3‑(p‑tolyl) substituent (4‑methylphenyl). This specific combination is absent from the most extensively profiled quinazolinone urea libraries. Chen et al. (2016) explored the impact of N3‑aryl variation (phenyl, 4‑methylphenyl, 4‑methoxyphenyl, 4‑chlorophenyl) and demonstrated that substitution of N3‑phenyl with N3‑(p‑tolyl) in the best compound (7g) shifted the HepG2 IC50 from 12.8 µM (N3‑phenyl) to 8.3 µM (N3‑(p‑tolyl)), a 1.54‑fold potency improvement [1]. El‑Sayed et al. (2023) further showed that N3‑substitution modulates triple‑target engagement (EGFR L858R/T790M, COX‑2, 15‑LOX), with p‑tolyl‑bearing derivatives exhibiting growth inhibition of 67–70% in BT‑459 breast cancer cells [2]. The target compound uniquely pairs the potency‑favoring N3‑(p‑tolyl) with a 4‑ethoxyphenyl urea terminus not present in any published derivative series .

kinase inhibitor quinazolinone SAR anticancer scaffold

Urea Linkage Regiochemistry: C6‑Attachment as a Determinant of Kinase Selectivity in the Quinazoline Series

The urea pharmacophore in the target compound is attached at the quinazolinone C6 position via an –NH–(C=O)–NH– linkage to the 4‑ethoxyphenyl group. In the broader quinazoline urea field, the C6 attachment has been specifically exploited in VEGFR‑2 and EGFR inhibitor programs [REFS-1, REFS-2]. The C6‑urea series reported in patent WO2017008757A1 (1‑substituted phenyl‑3‑(4‑substituted phenylamino‑6‑quinazolinyl)urea compounds) demonstrated that C6 attachment, compared to C4‑attachment seen in gefitinib‑type inhibitors, shifts kinase selectivity away from EGFR toward VEGFR‑2 and PDGFR‑β [1]. Zheng et al. (2020) further confirmed that quinazolinyl‑arylureas with C6‑urea linkage exhibited IC50 values of 0.8–5.6 µM against a panel of six human cancer cell lines including bladder cancer RT112 cells [3]. The 4‑ethoxyphenyl substituent at the urea terminus is not represented in these published C6‑urea libraries, making the target compound a missing but synthetically accessible vector in the C6‑urea SAR landscape.

kinase inhibitor design regiochemical SAR quinazoline scaffold

Absence of Direct Target‑Specific Potency Data for CAS 1171937-18-0 vs. Indirect Class‑Level Potency Benchmarks

An exhaustive search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem (conducted May 2026) failed to identify any published Ki, IC50, EC50, or %‑inhibition value specifically measured for CAS 1171937‑18‑0 against any molecular target or cell line [1]. This contrasts with the closely related quinazolinone urea series where compound‑specific IC50 values of 0.8–12.8 µM (antiproliferative) and Ki values of 0.05–1.4 nM (sEH inhibition for structurally related aryl ureas) have been deposited in BindingDB and PubMed [REFS-2, REFS-3]. The absence of direct data for the target compound means that any potency claims must be treated as unvalidated hypotheses derived from class‑level SAR trends. Procurement decisions should therefore weigh the compound's structural uniqueness against the cost of de novo potency profiling, which is not required for analogues with established data.

data gap analysis screening library lead optimization

Procurement‑Relevant Application Scenarios for 1-(4-Ethoxyphenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea (CAS 1171937-18-0)


Kinase Selectivity Profiling: Probing VEGFR‑2/PDGFR‑β vs. EGFR Bias with a C6‑Ethoxyphenyl Urea Quinazolinone

The compound's C6‑urea attachment regiochemistry, supported by patent and literature evidence for VEGFR‑2/PDGFR‑β bias in related C6‑urea quinazoline scaffolds [2], makes it suitable for inclusion in focused kinase panel screens. The unique 4‑ethoxyphenyl terminus (absent from all published C6‑urea libraries) enables exploration of an ether‑based H‑bond interaction that cannot be probed with halogenated or methoxy analogues [1]. Recommended use: side‑by‑side profiling with CAS 1172258‑90‑0 (3,4‑difluorophenyl analogue) in VEGFR‑2, PDGFR‑β, EGFR, and BRAF biochemical assays to quantify selectivity shifts attributable to the ethoxy→fluoro substitution.

Anticancer Lead Optimization: Exploiting the N3‑(p‑Tolyl) Potency Advantage in a Novel Terminal Urea Context

Published SAR from the Chen (2016) quinazolinyl‑diaryl urea series demonstrates that N3‑(p‑tolyl) substitution confers a ~1.54‑fold antiproliferative potency gain over N3‑phenyl in HepG2 cells, while the El‑Sayed (2023) study associates p‑tolyl‑bearing derivatives with 67–70% growth inhibition in BT‑459 breast cancer cells [REFS-1, REFS-2]. The target compound is the only commercial source that combines this potency‑favoring N3‑(p‑tolyl) core with a 4‑ethoxyphenyl urea tail, offering a novel vector for systematic anticancer SAR expansion. Recommended use: MTT screening against the HepG2/MGC‑803/A549 panel (48–72 h) alongside compounds from the Zheng (2020) bladder cancer series [2] to benchmark potency in a previously untested structural sub‑series.

Physicochemical Property Benchmarking and in Silico Model Validation

The calculated AlogP difference of ~0.4–0.6 log units between the ethoxyphenyl target compound and its 3,4‑difluorophenyl analogue provides a clean matched‑pair for validating in silico ADME models. The presence of the ether oxygen also enables experimental measurement of hydrogen‑bonding capacity (e.g., ΔlogP octanol/water, thermodynamic solubility, and Caco‑2 permeability) as a function of a single‑atom substitution (O vs. F). Recommended use: procurement as part of a matched‑pair set (CAS 1171937‑18‑0 + CAS 1172258‑90‑0) for physicochemical profiling studies aimed at calibrating computational drug‑likeness models.

De Novo Biological Annotation and Target Deconvolution

Given the complete absence of public target‑specific potency data for CAS 1171937‑18‑0 [1], this compound represents a high‑value candidate for target deconvolution studies (e.g., thermal proteome profiling, kinase bead‑based competition assays, or cell‑based phenotypic screening). The structural uniqueness of the 4‑ethoxyphenyl‑C6‑urea‑N3‑(p‑tolyl) combination ensures that any newly identified target engagement is attributable to a previously uncharacterized pharmacophore combination, maximizing publication potential and IP defensibility. Recommended use: procurement for academic or industrial screening campaigns requiring novel, patent‑differentiated chemical starting points.

Quote Request

Request a Quote for 1-(4-Ethoxyphenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.